molecular formula C6H4F6 B8485539 5,5,5-Trifluoro-4-(trifluoromethyl)penta-1,3-diene CAS No. 1422-33-9

5,5,5-Trifluoro-4-(trifluoromethyl)penta-1,3-diene

Cat. No. B8485539
CAS RN: 1422-33-9
M. Wt: 190.09 g/mol
InChI Key: WWAKYXYJMRXUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943567B2

Procedure details

The crude 1,1-bis(trifluoromethyl)-3-penten-1-ol (54 grams) can be placed in a 250 mL three-neck flask and 125 mL of concentrate H2SO4 added to form a mixture which can be stirred and heated slowly to 95° C. (separating compounds having lower boiling points from the mixture between 34° C. and 55° C.). The 1,1,1-trifluoro-2-trifluoromethyl-2,4-pentadiene (15.6 grams, 45.5% yield) produced can be separate from the mixture as a gas between 70° C. and 74° C.
Name
1,1-bis(trifluoromethyl)-3-penten-1-ol
Quantity
54 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]([C:9]([F:12])([F:11])[F:10])(O)[CH2:4][CH:5]=[CH:6]C.OS(O)(=O)=O>>[F:1][C:2]([F:13])([F:14])[C:3]([C:9]([F:10])([F:11])[F:12])=[CH:4][CH:5]=[CH2:6]

Inputs

Step One
Name
1,1-bis(trifluoromethyl)-3-penten-1-ol
Quantity
54 g
Type
reactant
Smiles
FC(C(CC=CC)(O)C(F)(F)F)(F)F
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
can be stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separating compounds
CUSTOM
Type
CUSTOM
Details
from the mixture between 34° C. and 55° C.

Outcomes

Product
Name
Type
product
Smiles
FC(C(=CC=C)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 45.5%
YIELD: CALCULATEDPERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.